molecular formula C13H18N4O B15058236 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B15058236
M. Wt: 246.31 g/mol
InChI Key: DNFPDPZFCCIGLO-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrrole and piperidine rings can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its heterocyclic structure is often associated with bioactivity, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, compounds with similar structures have been investigated for their potential therapeutic effects. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
  • 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 3-(1-Ethyl-1H-pyrrol-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern and the combination of the pyrrole, piperidine, and oxadiazole rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

3-(1-ethylpyrrol-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H18N4O/c1-2-17-8-4-6-11(17)12-15-13(18-16-12)10-5-3-7-14-9-10/h4,6,8,10,14H,2-3,5,7,9H2,1H3

InChI Key

DNFPDPZFCCIGLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)C3CCCNC3

Origin of Product

United States

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